molecular formula C14H10O6 B1240909 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one CAS No. 581786-62-1

2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one

Cat. No. B1240909
CAS RN: 581786-62-1
M. Wt: 274.22 g/mol
InChI Key: MUSSJBQKWRHIEX-UHFFFAOYSA-N
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Description

2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one is a carbotricyclic compound that is funalenone in which the methoxy group at position 2 has been demethylated to the corresponding hydroxy derivative. It is a carbotricyclic compound, a member of phenols and an enone. It is a conjugate acid of a 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one(1-). It derives from a hydride of a phenalene.

Scientific Research Applications

Bioactivities and Therapeutic Potential

Phenalenones, including compounds structurally similar to 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one, demonstrate a spectrum of bioactivities, such as antimicrobial, antioxidant, and anti-HIV properties. These compounds are known for their inhibition effects on various enzymes like tyrosinase, α-glucosidase, lipase, acetylcholinesterase, and others. The rich nucleophilic nucleus of phenalenones has inspired researchers to synthesize derivatives for biological studies. Notably, some phenalenones have been investigated for their potential as human glucose transporter 1 inhibitors, indicating their potential application in cancer therapy. Aspergillussanones, for instance, showed significant negative docking scores, suggesting their stability and effectiveness in complexes with glucose transporters, which is crucial for certain therapeutic approaches (Ibrahim et al., 2022).

Analytical and Sensing Applications

The compound 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one, due to its structural characteristics, might have implications in analytical chemistry. For instance, Cuprous bis-phenanthroline compounds, which have structural similarities, are known for their metal-to-ligand charge transfer states and are studied for their unique properties in sensing applications. These compounds exhibit long-lived excited states at room temperature, indicating their potential use in the development of fluorescence-based sensors or similar analytical applications (Scaltrito et al., 2000).

properties

CAS RN

581786-62-1

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

4,6,7,8,9-pentahydroxy-3-methylphenalen-1-one

InChI

InChI=1S/C14H10O6/c1-4-2-5(15)9-11-8(4)6(16)3-7(17)10(11)13(19)14(20)12(9)18/h2-3,16-20H,1H3

InChI Key

MUSSJBQKWRHIEX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)O)O

Origin of Product

United States

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